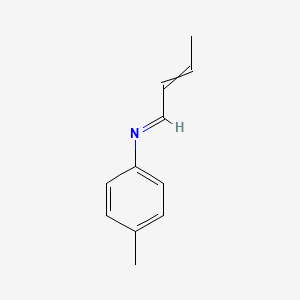
2-Butynoic acid, 3-butenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butynoic acid, 3-butenyl ester is an organic compound with the molecular formula C8H10O2. It is an ester derived from 2-butynoic acid and 3-buten-1-ol. This compound is of interest due to its unique structure, which combines an alkyne and an ester functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-butynoic acid, 3-butenyl ester typically involves the esterification of 2-butynoic acid with 3-buten-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the preparation of 2-butynoic acid involves the oxidation of 2-butyne-1-ol using hypochlorite in the presence of an alkaline substance. The resulting 2-butynoic acid is then esterified with 3-buten-1-ol under acidic conditions to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butynoic acid, 3-butenyl ester can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Different esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butynoic acid, 3-butenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.
Industry: It is used in the production of polymers and other materials due to its reactive alkyne group.
Mécanisme D'action
The mechanism of action of 2-butynoic acid, 3-butenyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release 2-butynoic acid and 3-buten-1-ol. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. These interactions can modulate various biochemical pathways, making the compound useful in drug development .
Comparaison Avec Des Composés Similaires
2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar ester structure but with a different alkyl group.
Butenoic acid: This compound shares the butenoic acid backbone but lacks the ester group.
Uniqueness: 2-Butynoic acid, 3-butenyl ester is unique due to its combination of an alkyne and ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
143121-28-2 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
but-3-enyl but-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-3-5-7-10-8(9)6-4-2/h3H,1,5,7H2,2H3 |
Clé InChI |
WZZFDXLMTMFDAO-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


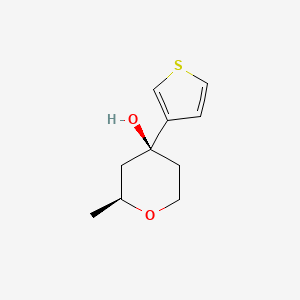
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
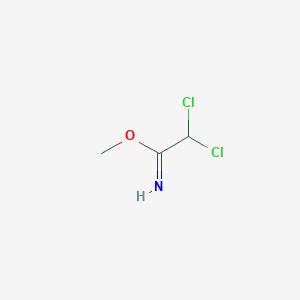
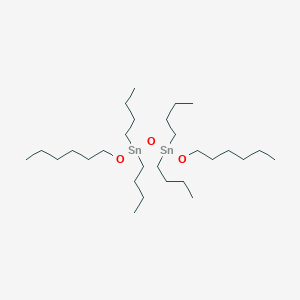
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
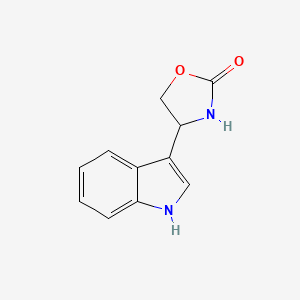
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
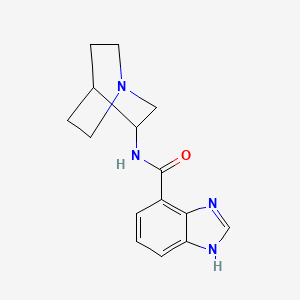
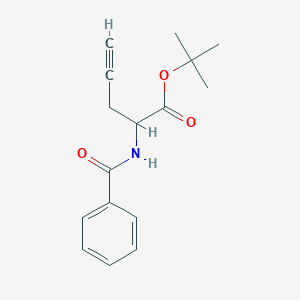
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)
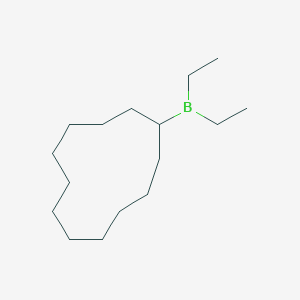
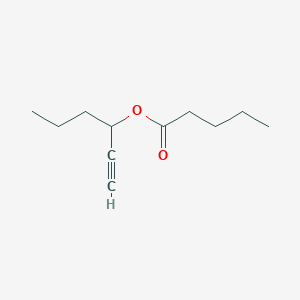
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
